exo-Selectivity vs. Crotonoyl Oxazolidinone
In a comparative study, 3-acryloyl-2-oxazolidinone (4a) demonstrated a strong preference for the exo-adduct (exo/endo = 82:18, 96% ee) in a 1,3-dipolar cycloaddition, whereas its crotonoyl analog (3-crotonoyl-2-oxazolidinone) favored the endo-adduct with >99:1 selectivity under similar catalytic conditions [1]. This shift in stereoselectivity is a direct result of the differing steric and electronic properties of the acryloyl versus crotonoyl substituent.
| Evidence Dimension | Exo/endo selectivity in 1,3-dipolar cycloaddition |
|---|---|
| Target Compound Data | exo/endo = 82:18; 96% ee (exo) |
| Comparator Or Baseline | 3-crotonoyl-2-oxazolidinone: endo-selective (>99:1); 96% ee (endo) |
| Quantified Difference | Inversion of major diastereomer from endo to exo |
| Conditions | Reaction of o-methoxycarbonyl-α-diazoacetophenone with each oxazolidinone, catalyzed by (4S,5S)-Pybox-4,5-Ph2-Yb(OTf)3 (20 mol%). |
Why This Matters
This divergent stereoselectivity is critical for synthetic chemists who require exo-enriched cycloadducts for downstream transformations, making 3-acryloyl-2-oxazolidinone the dienophile of choice for this specific stereochemical outcome.
- [1] Suga, H., Suzuki, T., Inoue, K., Kakehi, A., & Ibata, T. (2006). Asymmetric cycloaddition reactions between 2-benzopyrylium-4-olates and 3-(2-alkenoyl)-2-oxazolidinones in the presence of 2,6-bis(oxazolinyl)pyridine-lanthanoid complexes. Tetrahedron, 62(39), 9218-9225. View Source
